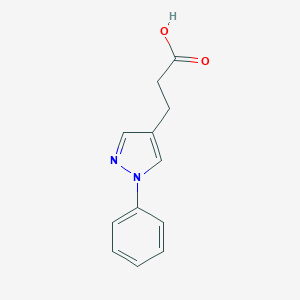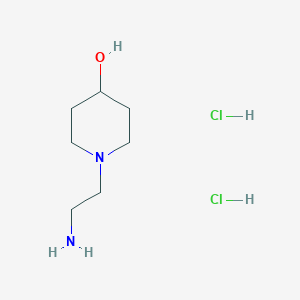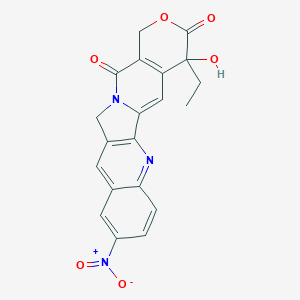
10-Nitrocamptothecin
Übersicht
Beschreibung
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is a useful research compound. Its molecular formula is C20H15N3O6 and its molecular weight is 393.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
10-Nitrocamptothecin hat sich als wirksam gegen Krebs erwiesen. Es ist ein Breitband-Antitumormittel, das bei der Behandlung von Tumoren eingesetzt wird . Es wurde zur Behandlung von kleinzelligem Lungenkrebs (SCLC) eingesetzt. Die Verbindung hat eine synergistische Steigerung der zytotoxischen Aktivität von Camptothecin (CPT) durch Zyklinkinase-4-Inhibitoren gezeigt .
Verbesserung der Chemotherapie
This compound wurde verwendet, um die Wirkung der Chemotherapie zu verstärken. Es wurde festgestellt, dass es die Zytotoxizität von Camptothecin-Analoga erhöht, wodurch sie effektiver bei der Abtötung von Krebszellen sind .
Arzneimittelverabreichungssysteme
Um die Löslichkeit und Stabilität von this compound zu erhöhen, wurde es in Liposomen eingearbeitet, wodurch neuartige 9NC-beladene Liposomen (9NC-LP) entstanden . Dies ermöglicht eine bessere Abgabe des Medikaments an die Zielzellen.
Behandlung von Leberzellkarzinom
This compound wurde bei der Behandlung von Leberzellkarzinom (HCC) eingesetzt, der dritthäufigsten Ursache für krebsbedingte Todesfälle weltweit . Es wurde festgestellt, dass es das HCC-Wachstum durch Zellzyklusarrest und Induktion von Apoptose hemmt .
Topoisomerase-I-Hemmung
This compound ist ein potenter Topoisomerase-I-Inhibitor . Topoisomerase-I ist ein Enzym, das die topologischen Zustände der DNA während der Transkription kontrolliert und verändert, wodurch this compound ein wertvolles Werkzeug in der genetischen Forschung ist.
Forschung zu Arzneimittelresistenz
This compound wurde in der Forschung zu Arzneimittelresistenz bei der Krebsbehandlung eingesetzt. Studien haben gezeigt, dass kleine chemische Modifikationen der ursprünglichen CPT-Struktur zu unterschiedlichen Zytotoxizitäten und chemomodulatorischen Wirkungen in Kombination mit CDKIs der resultierenden Analoga führen .
Wirkmechanismus
Mode of Action
10-Nitrocamptothecin interacts with its target, Top-I, by stabilizing the covalent binding of Top-I to its DNA substrates . This interaction leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks . The formation of these complexes turns Top-I into an intracellular poison, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to DNA replication and repair . By inhibiting Top-I, it interferes with the normal functioning of these pathways, leading to DNA damage and subsequent apoptosis .
Pharmacokinetics
Efforts have been made to improve the solubility and bioavailability of similar compounds, such as camptothecin analogs, through the use of liposomes .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest and induction of apoptosis . Exposure to the compound leads to increased expression of proteins involved in apoptosis and cell cycle regulation, such as p53, p21, p27, Bax, caspase-3, caspase-8, caspase-9, and decreased expression of Bcl-2, cyclin E, cyclin A, Cdk2 and cyclin D1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, phytohormones have been shown to strongly influence secondary metabolism, affecting culture growth rates, organization, and alkaloid production . .
Biochemische Analyse
Biochemical Properties
10-Nitrocamptothecin exhibits its biochemical properties by interacting with various enzymes and proteins. The primary target of this compound is topoisomerase-I (Top1), a nuclear enzyme that reduces the torsional stress of supercoiled DNA . By binding to Top1, this compound stabilizes the covalent binding of Top1 to its DNA substrates, leading to the formation of reversible, single-strand nicks producing potentially lethal double-strand DNA breaks .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to increase the cellular accumulation of DNA damage . It can cause an arrest in the G0-G1 phase of the cell cycle at high concentrations, while at lower concentrations, it can cause a persistent block in the G2-M phase . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with Top1. By binding to Top1 and stabilizing the covalent binding of Top1 to its DNA substrates, this compound prevents the re-ligation of DNA, causing DNA damage and leading to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the cytotoxic potency of this compound is paralleled with its ability to increase the cellular accumulation of DNA damage . This suggests that this compound has a sustained release characteristic, providing prolonged drug availability for absorptive cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Administration of this compound at dosages of 5–20 mg/kg for 15 to 17 days significantly inhibited tumor growth in human androgen–independent prostate tumor (PC3) and human non–small cell lung tumor (A549) xenografts .
Metabolic Pathways
This compound is involved in the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway . These pathways are crucial for the biosynthesis of monoterpene indole alkaloids (MIAs), a class of compounds to which this compound belongs .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Studies have shown that the uptake and transport of encapsulated this compound across Caco-2 cell monolayers are significantly affected by the diameter of the carrier and incubation time .
Subcellular Localization
Given its mechanism of action involving interaction with the nuclear enzyme Top1, it is likely that this compound localizes to the nucleus where Top1 is found .
Eigenschaften
IUPAC Name |
19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-2-20(26)14-7-16-17-11(8-22(16)18(24)13(14)9-29-19(20)25)5-10-6-12(23(27)28)3-4-15(10)21-17/h3-7,26H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHNAFUKOSPOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908841 | |
| Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104195-61-1 | |
| Record name | 9-Nitrocamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



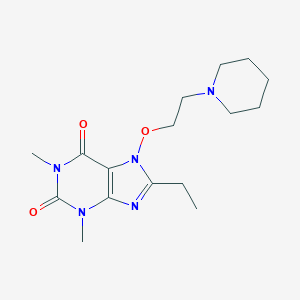

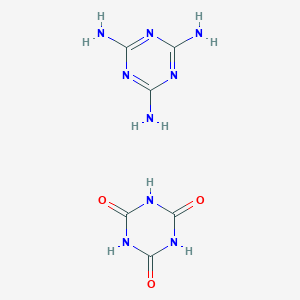

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
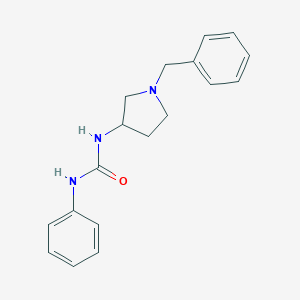
![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
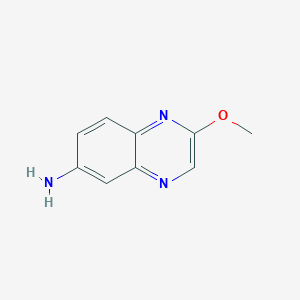
![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)

